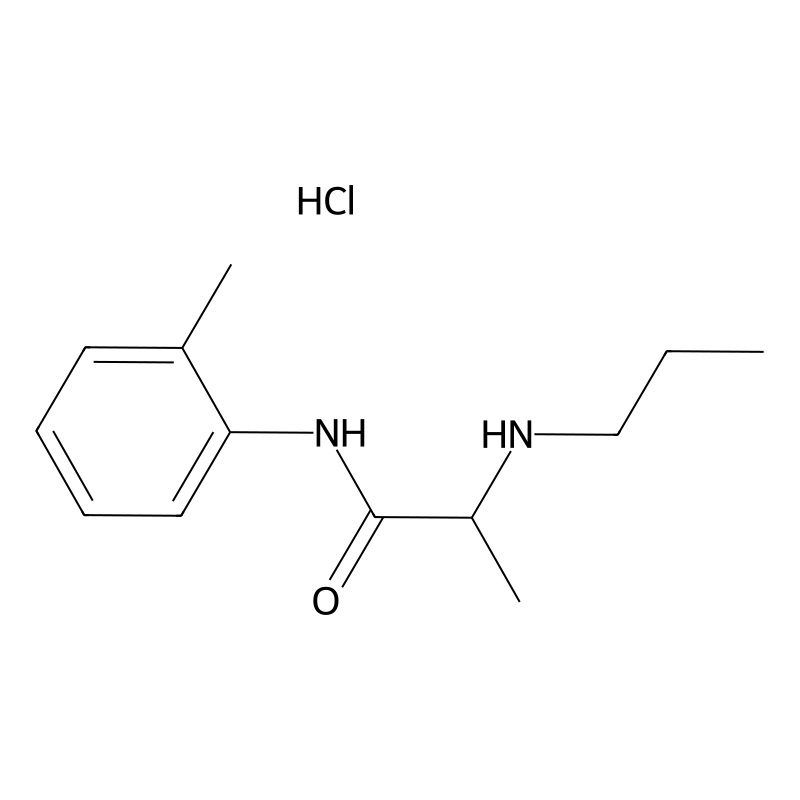

Prilocaine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Local Anesthesia Studies

Prilocaine hydrochloride's ability to reversibly block nerve impulses makes it ideal for studying pain pathways and mechanisms. Researchers can use it to:

- Investigate nociception (pain perception): By applying prilocaine to specific areas and observing pain response changes, researchers can map out pain pathways and identify the role of different nerves in pain sensation [].

- Evaluate novel pain medications: Researchers can compare the efficacy and duration of action of prilocaine with new potential pain medications in animal models [].

Neuroscience Research

Prilocaine's temporary numbing effect allows researchers to:

- Study specific neuronal populations: By selectively blocking specific nerve populations with prilocaine, researchers can isolate and investigate the function of those neurons in the nervous system [].

- Model neurological disorders: Researchers can use prilocaine to mimic certain aspects of neurological disorders like chronic pain or neuropathy to understand these conditions better.

Drug Delivery Studies

Prilocaine's anesthetic properties can be beneficial in developing new drug delivery methods. Researchers can use it to:

- Enhance topical drug delivery: By incorporating prilocaine into topical formulations, researchers can improve the penetration of other medications through the skin [].

- Evaluate transdermal drug delivery systems: Prilocaine can be used as a model drug to test the efficacy and safety of transdermal patches or other methods for delivering medications through the skin [].

Prilocaine hydrochloride is a local anesthetic of the amide type, chemically related to lidocaine. It is primarily utilized for infiltration anesthesia and nerve blocks in various medical and dental procedures. The compound's chemical formula is C₁₃H₂₁ClN₂O, and it has a molecular weight of approximately 256.77 g/mol . Prilocaine acts by blocking sodium channels on neuronal cell membranes, which inhibits the propagation of action potentials and thus prevents sensation in the targeted area .

Prilocaine hydrochloride acts as a local anesthetic by reversibly blocking sodium channels in nerve cells. These channels are essential for nerve impulse transmission. By preventing the influx of sodium ions, prilocaine hydrochloride disrupts nerve signaling and leads to numbness in the targeted area [].

- Toxicity: High doses can cause central nervous system side effects like dizziness, seizures, and coma.

- Allergic Reactions: Allergic reactions to prilocaine hydrochloride can occur.

- Methemoglobinemia: In rare cases, prilocaine hydrochloride can cause a condition called methemoglobinemia, which reduces the blood's ability to carry oxygen.

Prilocaine undergoes hydrolysis in the body, primarily in the liver and kidneys, where it is metabolized into several metabolites, including orthotoluidine and N-propylamine. Orthotoluidine can further be hydroxylated to form 2-amino-3-hydroxytoluene and 2-amino-5-hydroxytoluene . These reactions are crucial for its elimination from the body but also contribute to potential side effects such as methaemoglobinaemia, particularly in susceptible populations like neonates .

Prilocaine can be synthesized through a multi-step process involving the reaction of 2-methylaniline with N-propyl-DL-alanine. The formation of the amide bond occurs under acidic conditions, yielding prilocaine as a hydrochloride salt. The synthesis typically involves purification steps to isolate the final product from by-products and unreacted starting materials .

Prilocaine hydrochloride is widely used in clinical settings for:

- Dental Procedures: As a local anesthetic for infiltration anesthesia.

- Minor Surgical Procedures: Providing localized pain relief during surgeries.

- Eutectic Mixtures: Often combined with lidocaine in formulations like Emla cream for enhanced analgesic effects .

Its fast onset and moderate duration of action make it suitable for various short-term applications.

Interaction studies have shown that prilocaine may interact with other medications that affect blood oxygen levels or those that also influence sodium channel activity. Co-administration with certain drugs can increase the risk of methaemoglobinaemia or enhance systemic toxicity . Careful monitoring is recommended when used alongside other anesthetics or sedatives.

Prilocaine shares similarities with several other local anesthetics, particularly lidocaine and bupivacaine. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Structure | Duration of Action | Onset Time | Unique Features |

|---|---|---|---|---|

| Prilocaine | C₁₃H₂₁ClN₂O | Medium | Fast | Lower risk of motor nerve block; risk of methaemoglobinaemia |

| Lidocaine | C₁₄H₂₂N₂O | Short to Medium | Fast | More commonly used; less risk of methaemoglobinaemia |

| Bupivacaine | C₁₄H₂₂N₂O | Long | Slow | Higher potency; longer duration but more cardiotoxicity risk |

Prilocaine's unique profile allows it to be effective in specific clinical scenarios where rapid onset with minimal motor blockade is desired.

Physical State and Appearance

Prilocaine hydrochloride exists as a solid crystalline material at room temperature (20°C) [1] [2]. The compound presents as white to almost white powder or crystalline substance [1] [2] [3] [4]. The pure compound exhibits a characteristic appearance consistent with most pharmaceutical-grade local anesthetic hydrochloride salts [5] [6].

The molecular formula of prilocaine hydrochloride is C₁₃H₂₁ClN₂O, with a molecular weight of 256.77 g/mol [7] [8] [1]. The compound is registered under CAS number 1786-81-8 [7] [8] [1] and carries the chemical name N-(2-methylphenyl)-2-(propylamino)propanamide hydrochloride according to International Union of Pure and Applied Chemistry nomenclature [7] [8].

Thermal Properties

Prilocaine hydrochloride has been extensively characterized using powder X-ray diffraction (PXRD) techniques, which serve as the primary method for polymorph identification and structural characterization [1] [2]. X-ray diffraction analysis reveals that the compound exists in multiple solid-state forms, each exhibiting distinct diffraction patterns that serve as unique crystallographic fingerprints [1] [3].

The powder diffraction method employs copper Kα radiation (λ = 1.5418 Å) as the standard X-ray source, with data typically collected in the 2θ range of 5-50 degrees [4]. For prilocaine hydrochloride analysis, the experimental conditions require careful sample preparation to ensure adequate particle statistics and random orientation. Optimal particle size distribution falls within the 5-15 micrometer range to achieve intensity reproducibility of approximately 2.1% [4].

The diffraction data reveal characteristic peak positions and relative intensities that distinguish between different polymorphic forms [1]. Single crystal X-ray diffraction studies, while providing complete structural information including space group determination and unit cell parameters, require suitable crystal specimens larger than 0.1 mm [5]. However, such single crystal data for prilocaine hydrochloride polymorphs remain limited in the published literature, indicating a significant research gap in complete crystallographic characterization [3].

Temperature-resolved powder X-ray diffraction (TR-PXRD) has proven particularly valuable for studying phase transitions and thermal stability [6]. This technique enables real-time monitoring of structural changes during heating cycles, providing insights into polymorph interconversion mechanisms and stability relationships [1].

Crystal Morphology and Unit Cell Parameters

The crystal morphology of prilocaine hydrochloride exhibits significant variation depending on the crystallization conditions and polymorphic form [1]. Modification I, the thermodynamically stable form at room temperature, typically appears as white to almost white powder or crystalline material [7] [8]. The crystal habit can range from powder-like aggregates to well-formed crystals, depending on the crystallization solvent and conditions employed [1].

Hot stage microscopy observations reveal that crystal morphology changes occur during thermal transitions between polymorphic forms [1]. These morphological transformations provide visual evidence of solid-state phase transitions and complement diffraction-based identification methods [2].

Complete unit cell parameters for prilocaine hydrochloride polymorphs have not been definitively established in the available literature, representing a critical knowledge gap in the crystallographic understanding of this compound [3]. The determination of precise unit cell dimensions requires high-quality single crystal X-ray diffraction data, which appears to be lacking for the various polymorphic forms [5].

Preliminary studies suggest that prilocaine hydrochloride likely crystallizes in a monoclinic or triclinic crystal system, based on the molecular structure and hydrogen bonding patterns observed in related local anesthetic compounds [3]. However, definitive space group assignment and complete unit cell parameter determination await comprehensive single crystal diffraction studies [5].

Polymorphic Forms

Prilocaine hydrochloride exhibits a complex polymorphic system comprising multiple crystalline forms with distinct thermodynamic and kinetic properties [1]. The polymorphic landscape includes two anhydrous modifications (Modification I and Modification II), a dioxane solvate, and an amorphous form, each characterized by unique thermal and spectroscopic signatures [1].

Modification I (Mod. I°) represents the thermodynamically stable form at room temperature and constitutes the polymorph present in commercial pharmaceutical products [1]. This form exhibits a melting point of 169°C and demonstrates superior thermodynamic stability compared to other polymorphic forms [1]. Crystallization studies indicate that Modification I forms readily from most organic solvents, with the notable exception of 1,4-dioxane [1].

Modification II (Mod. II) presents as a metastable polymorph accessible exclusively through the desolvation of the dioxane solvate [1]. This form exhibits a lower melting point of 165.5°C and reduced heat of fusion compared to Modification I, consistent with its metastable character according to the heat of fusion rule [1]. Despite its metastable nature, Modification II demonstrates remarkable kinetic stability, remaining unchanged for at least one year under ambient conditions [1].

The dioxane solvate forms when prilocaine hydrochloride crystallizes from 1,4-dioxane solvent, incorporating 0.5 moles of dioxane per mole of the drug compound [1]. This solvate serves as the unique precursor to Modification II, as desolvation under controlled conditions yields the metastable polymorph [1]. The solvate structure demonstrates the influence of specific solvent-solute interactions on polymorph accessibility [9].

The amorphous form results from freeze-drying aqueous solutions of prilocaine hydrochloride [1]. Upon heating or exposure to humid conditions, the amorphous material exclusively crystallizes to the stable Modification I, bypassing the formation of other polymorphic forms [1]. This behavior demonstrates the thermodynamic preference for the stable polymorph under crystallization conditions [1].

Crystal Form Stability and Interconversion

The thermodynamic relationships between prilocaine hydrochloride polymorphs follow a monotropic system, where Modification I remains the stable form throughout the entire temperature range below the melting point [1]. Modification II exhibits monotropic relationship with Modification I, meaning that it represents a kinetically stable but thermodynamically metastable form [1].

Thermal analysis reveals that the interconversion pathway from Modification II to Modification I does not occur through direct solid-state transformation under normal conditions [1]. Instead, transformation typically proceeds through melting and recrystallization processes [1]. This behavior contrasts with enantiotropic systems where reversible solid-state transitions occur at specific transition temperatures [10].

The dioxane solvate demonstrates thermal instability, undergoing desolvation upon heating to yield Modification II [1]. This desolvation process represents the only known route to access the metastable Modification II polymorph, highlighting the critical role of solvate intermediates in polymorph screening strategies [1] [9].

Stability studies indicate that Modification I maintains its crystalline integrity under standard pharmaceutical storage conditions [1]. The stable form exhibits no tendency toward spontaneous transformation to other polymorphic forms, consistent with its thermodynamic stability [1]. Conversely, the amorphous form demonstrates limited stability, readily crystallizing to Modification I upon exposure to heat or moisture [1].

Accelerated stability testing reveals that both crystalline modifications maintain their polymorphic identity under stress conditions including elevated temperature and humidity [1]. However, the presence of trace amounts of solvent or impurities can influence the kinetics of potential phase transitions [1].

Powder Diffraction Pattern and Peak Analysis

The powder diffraction patterns of prilocaine hydrochloride polymorphs exhibit characteristic peak positions and intensity distributions that enable unambiguous phase identification [1] [3]. Each polymorphic form displays a unique diffraction fingerprint, with specific peak positions (2θ values) and relative intensities serving as diagnostic criteria [11] [12].

Modification I displays a complex diffraction pattern with multiple characteristic peaks distributed across the 2θ range [1]. The pattern exhibits well-defined reflections indicative of high crystallinity and good long-range order [1]. Peak positions and relative intensities remain consistent across different preparation batches, confirming the reproducibility of the crystalline form [1].

Modification II presents a distinctly different diffraction pattern compared to Modification I, with altered peak positions and intensity relationships [1]. The pattern complexity suggests a different crystal packing arrangement, although complete indexing requires additional crystallographic data [1]. The diffraction pattern serves as a reliable identifier for this metastable form when obtained through dioxane solvate desolvation [1].

The dioxane solvate exhibits additional reflections corresponding to the incorporated solvent molecules within the crystal lattice [1]. The pattern shows characteristic low-angle reflections typical of solvated structures with expanded unit cell dimensions [1]. Upon desolvation, these solvent-related peaks disappear, and the pattern transforms to that characteristic of Modification II [1].

Amorphous prilocaine hydrochloride displays a broad, featureless diffraction pattern lacking sharp crystalline reflections [1]. This amorphous halo pattern confirms the absence of long-range crystalline order and distinguishes the amorphous form from all crystalline polymorphs [1].

Peak analysis techniques including profile fitting and whole-pattern methods enable quantitative phase analysis in mixtures of different polymorphic forms [13]. The relative peak intensities provide information about the crystallographic preferred orientation effects and particle morphology influences on the diffraction data [4].

The powder diffraction patterns have been documented for inclusion in crystallographic databases, although specific entries in the International Centre for Diffraction Data (ICDD) Powder Diffraction File for prilocaine hydrochloride polymorphs remain limited [14] [15]. This represents an opportunity for future database contributions that would enhance the identification capabilities for pharmaceutical quality control applications [16].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (76.47%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (94.12%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (94.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (97.06%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

Lipid nanocapsules loaded with prilocaine and lidocaine and incorporated in gel for topical application

Priscila Cordeiro Lima Fernandes, Ludmilla David de Moura, Fernando Freitas de Lima, Gustavo Henrique Rodrigues da Silva, Roosevelt Isaias Carvalho Souza, Eneida de PaulaPMID: 33961954 DOI: 10.1016/j.ijpharm.2021.120675

Abstract

Lipid nanocapsules (LNC) are special drug delivery system (DDS) carriers obtained by the phase-inversion temperature method (PIT). This study describes the encapsulation of the local anesthetics (LA) prilocaine (PLC) and lidocaine (LDC) in lipid nanocapsules (LNC) optimized by 2

factorial design, characterized through DLS, NTA, CRYO-EM and release kinetics and incorporated in carbopol gel (Gel

) prior to in vivo anesthetic effect (in mice) evaluation. A very homogeneous population of small (50 nm; polydispersity index = 0.05) spherical nanocapsules with negative zeta potentials (-21 mV) and ca. 2.3 × 10

particles/mL was obtained. The encapsulation efficiency was high (81% and 89% for prilocaine and lidocaine, respectively). The release rate profile was free PLC = free LDC > LNC

> Gel

. The hybrid system increased (4x) the anesthesia time in comparison to an equipotent gel formulation prepared without LNC. No tissue damage was detected on the tail skin of mice that received the formulations. This study shows that lipid nanocapsules are suitable carriers for PLC and LDC, promoting longer and safer topical anesthesia. Gel

is mucoadhesive and suitable for application in the mouth, where it could be used as a pre-anesthetic, to reduce pain of needle stick (infiltrative anesthesia).

[Liposuction with consequences: what to consider when using prilocaine]

Julius Michael Mayer, Carl Ferdinand Capellen, Thomas HolzbachPMID: 33862646 DOI: 10.1055/a-1382-1628

Abstract

Aetiologically, prilocaine-induced methaemoglobinaemia is a rare form of acquired methaemoglobinaemia, which occurs rarely in the first place. The following report highlights a potentially dangerous complication arising after application of prilocaine during liposuction.A young female visited the Accident and Emergency Department following a pre-syncopal fall. As a consequence of her fall, she experienced debilitating wrist pain and exhibited a laceration on her chin. She had undergone liposuction of the lower extremity as an outpatient approximately 12 hours earlier and received regional anaesthesia in the process. A large volume of an anaesthetic solution containing prilocaine had been injected into the tissue.The patient was normotensive and slightly tachycardic and had oxygen saturations of 90 % on room air. She was cyanotic and her lips were pale. Initial arterial blood gas analysis showed a methaemoglobin fraction, which was increased significantly to 10.9 %. Conventional radiography confirmed the presence of a minimally dislocated distal radius fracture. Following subsequent oxygen therapy over a four-hour period, the patient's methaemoglobin level dropped to 6 %, her lip cyanosis abated and her vital parameters stabilised. The laceration of her chin was sutured and her wrist immobilised in a split plaster brace. After a 12-hour hospital stay, the patient was discharged. At her six-week follow-up appointment, the fracture had healed and both the functional and cosmetic aspects of her chin wound were adequate. We hope that this report draws the attention of emergency care personnel to the possible diagnosis of prilocaine-induced methaemoglobinaemia after liposuction and encourages more general discussions around the use of prilocaine.Spinal prilocaine for caesarean section: walking a fine line

E Weber, E RichterPMID: 33745156 DOI: 10.1111/anae.15463

Abstract

Towards the advance of a novel iontophoretic patch for needle-free buccal anesthesia

Renê Oliveira do Couto, Camila Cubayachi, Maíra Peres Ferreira Duarte, Renata Fonseca Vianna Lopez, Vinícius Pedrazzi, Cristiane Masetto De Gaitani, Osvaldo de FreitasPMID: 33641881 DOI: 10.1016/j.msec.2020.111778

Abstract

The aim of this work was to develop a mucoadhesive iontophoretic patch for anesthetic delivery in the buccal epithelium. The patch was comprised of three different layers, namely i) drug release (0.64 cm); ii) mucoadhesive (1.13 cm

); and iii) backing (1.13 cm

). Prilocaine and lidocaine hydrochlorides were used as model drugs (1:1 ratio, 12.5 mg per unit). An anode electrode (0.5 cm

spiral silver wire) was placed in between the drug release and mucoadhesive/backing layers to enable iontophoresis. Surface microscopy; mechanical and in vitro mucoadhesive properties; drug release kinetics and mechanism; and drug permeation through the porcine esophageal epithelium were assessed. Topographic analysis evidenced differences in the physical structures for the several layers. All layers presented suitable handling properties i.e., flexibility, elasticity and resistance. Both the release and mucoadhesive layers presented features of a soft and tough material, while the backing layer matched the characteristics of a hard and brittle material. A synergy between the drug release and mucoadhesive layers on the mucoadhesive force and work of adhesion of the tri-layered patch was observed. Passive drug release of both drugs fitted to First-order, Hixson-Crowell and Weibull kinetic models; and the release mechanism was attributed to anomalous transport. Iontophoresis remarkably enhanced the permeation of both drugs, but mainly prilocaine through the mucosa as evidenced by the permeability coefficient parameter (3.0-fold). The amount of these amino amide salts retained in the mucosa were also equally enhanced (4.7-fold), while the application of a tiny constant electric current (1 mA·cm

·h

) significantly decreased the lag time for lidocaine permeation by about 45%. In view of possible in vitro / in vivo correlations, the buccal iontophoretic patch displays a promising strategy for needle-free and patient-friendly local anesthesia in dentistry.

Spinal prilocaine for caesarean section: walking a fine line

B Carvalho, P SultanPMID: 33428235 DOI: 10.1111/anae.15341

Abstract

Continuous spinal infusion of prilocaine in high-risk surgical patients

Fabio Costa, Giuseppe Pascarella, Romualdo Del Buono, Alessandro Strumia, Felice E AgròPMID: 33325222 DOI: 10.23736/S0375-9393.20.15229-5

Abstract

Hyperbaric prilocaine vs. hyperbaric bupivacaine for spinal anaesthesia in women undergoing elective caesarean section: a comparative randomised double-blind study

K Chapron, J-C Sleth, X Capdevila, S Bringuier, C DadurePMID: 33428221 DOI: 10.1111/anae.15342

Abstract

Hyperbaric bupivacaine spinal anaesthesia remains the gold standard for elective caesarean section, but the resultant clinical effects can be unpredictable. Hyperbaric prilocaine induces shorter motor block but has not previously been studied in the obstetric spinal anaesthesia setting. We aimed to compare duration of motor block after spinal anaesthesia with prilocaine or bupivacaine during elective caesarean section. In this prospective randomised, double-blind study, women with uncomplicated pregnancy undergoing elective caesarean section were eligible for inclusion. Exclusion criteria included: patients aged < 18 years; height < 155 cm or > 175 cm; a desire to breastfeed; or a contra-indication to spinal anaesthesia. Patients were randomly allocated to two groups: the prilocaine group underwent spinal anaesthesia with 60 mg intrathecal prilocaine; and the bupivacaine group received 12.5 mg intrathecal heavy bupivacaine. Both 2.5 µg sufentanil and 100 µg morphine were added to the local anaesthetic agent in both groups. The primary outcome was duration of motor block, which was assessed every 15 min after arriving in the post-anaesthetic care unit. Maternal haemodynamics, APGAR scores, pain scores, patient satisfaction and side-effects were recorded. Fifty patients were included, with 25 randomly allocated to each group. Median (IQR [range]) motor block duration was significantly shorter in the prilocaine group, 158 (125-188 [95-249]) vs. 220 (189-250 [89-302]) min, p < 0.001. Median length of stay in the post-anaesthetic care unit was significantly shorter in the prilocaine group, 135 (120-180 [120-230]) vs. 180 (150-195 [120-240]) min, p = 0.009. There was no difference between groups for: maternal intra-operative hypotension; APGAR score; umbilical cord blood pH; maternal postoperative pain; and patients' or obstetricians' satisfaction. We conclude that hyperbaric prilocaine induces a shorter and more reliable motor block than hyperbaric bupivacaine for women with uncomplicated pregnancy undergoing elective caesarean section.Continuous spinal infusion of prilocaine in high-risk surgical patients: a reply

Francesco Spannella, Federico Giulietti, Elisa Damiani, Daniele Castellani, Gianfranco Boccoli, Marco Dellabella, Marina Giampieri, Riccardo Sarzani, Roberto StarnariPMID: 33331757 DOI: 10.23736/S0375-9393.20.15290-8